molecular formula C12H10O2 B1450970 4-(Cyclopropylethynyl)benzoic acid CAS No. 908247-29-0

4-(Cyclopropylethynyl)benzoic acid

Cat. No. B1450970
Key on ui cas rn: 908247-29-0
M. Wt: 186.21 g/mol
InChI Key: QVHNCHIMHYMBHR-UHFFFAOYSA-N
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Patent
US07576099B2

Procedure details

The above compound was prepared using the same procedure as 4-(cyclopropylethynyl)-2-methylbenzoic acid, except methyl 4-iodobenzoate was used as the starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]#[C:5][C:6]2[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[C:8](C)[CH:7]=2)[CH2:3][CH2:2]1.IC1C=CC(C(OC)=O)=CC=1>>[CH:1]1([C:4]#[C:5][C:6]2[CH:7]=[CH:8][C:9]([C:10]([OH:12])=[O:11])=[CH:13][CH:14]=2)[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C#CC1=CC(=C(C(=O)O)C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C(=O)OC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above compound was prepared

Outcomes

Product
Name
Type
Smiles
C1(CC1)C#CC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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